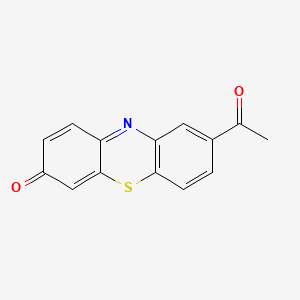
8-Acetyl-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an acetyl group attached to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using various analytical techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetyl-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the acetyl and phenothiazine moieties.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group or the phenothiazine core, often using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst results in the formation of sulfoxides .
Applications De Recherche Scientifique
8-Acetyl-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Acetyl-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides . This process involves the activation of molecular oxygen and the formation of peroxy radicals, which then oxidize the sulfide substrates.
Comparaison Avec Des Composés Similaires
3H-Phenothiazin-3-one: A closely related compound that also acts as a photocatalyst for oxidation reactions.
Phenothiazine: The parent compound of the phenothiazine family, known for its diverse biological activities.
Modafinil and Sulforaphane: Pharmaceutically active compounds synthesized using phenothiazine derivatives.
Uniqueness: 8-Acetyl-3H-phenothiazin-3-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
32722-89-7 |
|---|---|
Formule moléculaire |
C14H9NO2S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
8-acetylphenothiazin-3-one |
InChI |
InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3 |
Clé InChI |
ULPPMBLZALUHJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


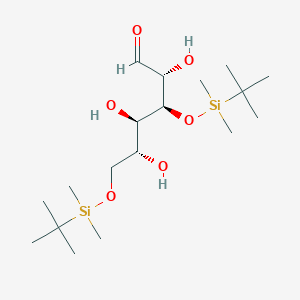
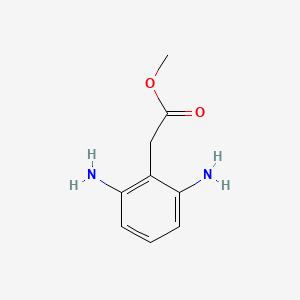
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
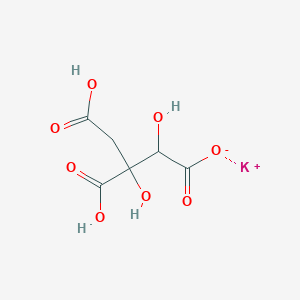
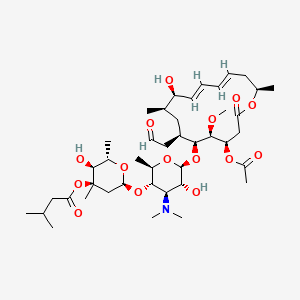
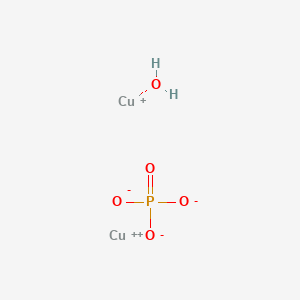
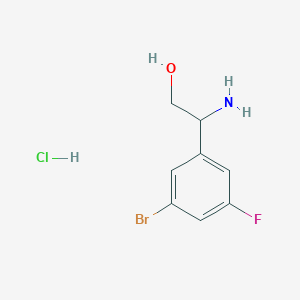
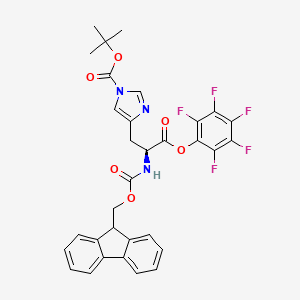

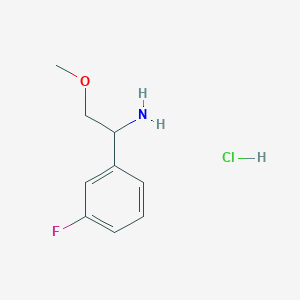
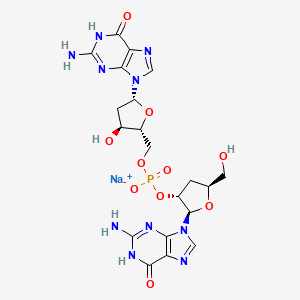
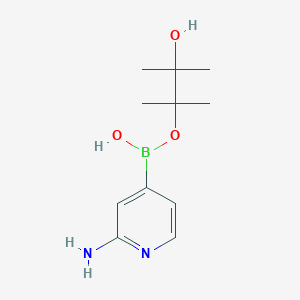
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
